REACTION_CXSMILES
|
[F:1][C:2]([F:23])([CH:20]([F:22])[F:21])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7](OCC2C=CC=CC=2)[CH:6]=1>CO>[F:1][C:2]([F:23])([CH:20]([F:21])[F:22])[CH2:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1
|
Name
|
4-(2,2,3,3-tetrafluoro-propoxy)-benzyloxy-phenol
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Quantity
|
28 mg
|
Type
|
reactant
|
Smiles
|
FC(COC1=CC(=C(C=C1)O)OCC1=CC=CC=C1)(C(F)F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
Pd(C)
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 90 minutes under H2 atmosphere (1 atm)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a celite pad (EtOH)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |